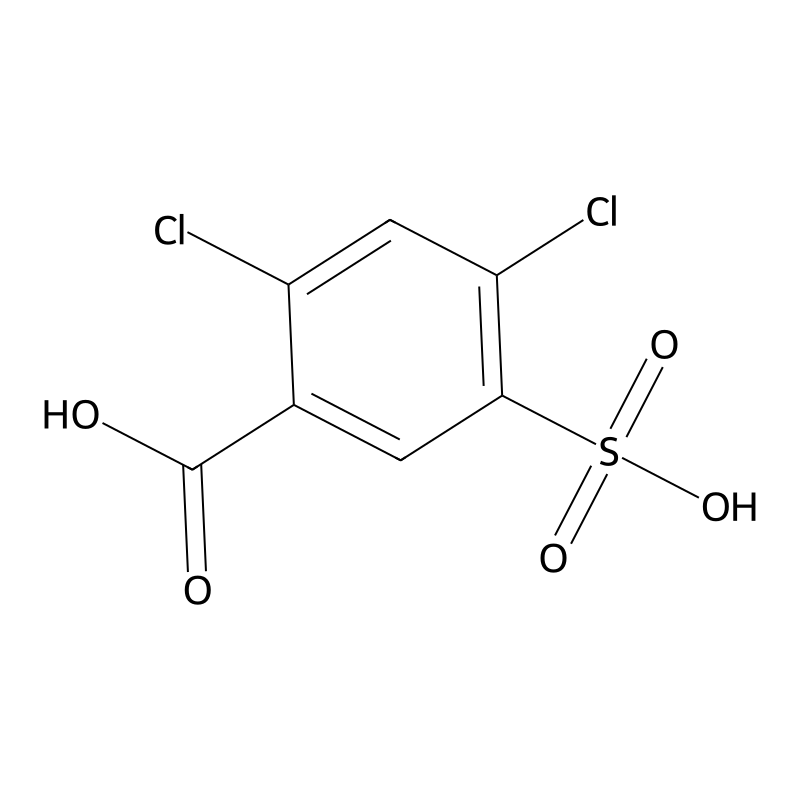

2,4-dichloro-5-sulfobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dichloro-5-sulfobenzoic acid is an aromatic sulfonic acid characterized by its molecular formula and a molecular weight of approximately 271.06 g/mol. This compound is notable for its two chlorine substituents at the 2 and 4 positions and a sulfonic acid group at the 5 position of the benzoic acid ring. It appears as a white to almost white solid and is soluble in water, making it suitable for various

Here's what we can find:

- Chemical Identification: Several resources identify 2,4-dichloro-5-sulfobenzoic acid by the CAS registry number 2736-23-4. These resources include chemical suppliers like Sigma-Aldrich: and TCI Chemicals: .

- Structural Isomer: It's important to note that a closely related compound, 2,4-dichloro-5-chlorosulfonylbenzoic acid (CAS registry number 3740-18-9), does have a PubChem record which includes some basic structural information [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; [last updated 2023-Oct-17]. NLM identifier: CID=77336. Available from].

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Sulfonation: The sulfonic acid group can undergo further reactions to form sulfonamides or other sulfonyl derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

2,4-Dichloro-5-sulfobenzoic acid exhibits biological activity that has been studied in various contexts. It has shown potential as an anti-inflammatory agent and may affect respiratory conditions by influencing bronchoconstriction mechanisms. Research indicates that it could be involved in pathways related to asthma and other respiratory ailments, although specific mechanisms of action require further exploration .

The synthesis of 2,4-dichloro-5-sulfobenzoic acid typically involves several steps:

- Formation of Intermediate Compounds: The process begins with the reaction of 2,4-dichlorobenzyl chloride with chlorosulfonic acid in the presence of a catalyst to yield an intermediate compound.

- Aminolysis: This intermediate undergoes aminolysis followed by acidification to produce a crude product.

- Purification: The crude product is then dissolved in water, decolorized, and recrystallized to obtain pure 2,4-dichloro-5-sulfobenzoic acid .

This compound finds various applications across different fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs and other bioactive compounds.

- Chemical Research: Serves as a reagent in organic synthesis and analytical chemistry.

- Agriculture: Potentially utilized in developing agrochemicals due to its biological activity.

Interaction studies involving 2,4-dichloro-5-sulfobenzoic acid have focused on its effects on biological systems. Notably, it has been investigated for its role in modulating inflammatory responses and its potential interactions with respiratory pathways . Further studies are necessary to elucidate its full range of interactions at the molecular level.

Several compounds share structural similarities with 2,4-dichloro-5-sulfobenzoic acid. Here are a few notable ones:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichlorobenzenesulfonic Acid | Lacks the carboxylic group; used in dye synthesis. | |

| 5-Chloro-2,4-dimethylbenzenesulfonic Acid | Contains methyl groups; used as a surfactant. | |

| 2-Amino-5-chlorobenzenesulfonic Acid | Amino group substitution; used in pharmaceuticals. |

Uniqueness

The uniqueness of 2,4-dichloro-5-sulfobenzoic acid lies in its specific combination of chlorine and sulfonic acid functionalities on the benzoic structure, which enhances its reactivity and biological activity compared to similar compounds. This makes it particularly valuable in pharmaceutical applications where specific interactions are required.